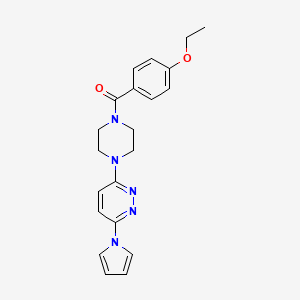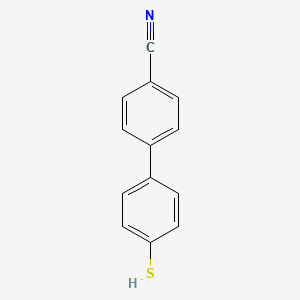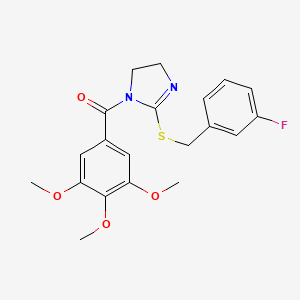![molecular formula C22H25NOS B2681341 N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide CAS No. 1797894-88-2](/img/structure/B2681341.png)
N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polymers
Polymers containing adamantyl moieties have been synthesized to explore their unique properties. For instance, polyamides with adamantyl and diamantyl moieties exhibit high glass transition temperatures (Tgs) and good thermal stability due to the rigid and bulky nature of the adamantane structure. These materials show potential in applications requiring high temperature resistance and mechanical strength (Chern, Shiue, & Kao, 1998). Similarly, new polyamides derived from adamantane-type cardo dicarboxylic acids demonstrate solubility in polar solvents and good thermal properties, suggesting their use in high-performance materials (Liaw, Liaw, & Chung, 1999).
Drug Discovery and Antiviral Activity
Adamantane derivatives have been evaluated for their antiviral properties. For example, adamantane-substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds were synthesized and showed potent inhibitory activity against influenza A and B viruses, with some compounds acting as fusion inhibitors to prevent viral entry into host cells (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012). This suggests a potential pathway for the development of new antiviral drugs leveraging the adamantane scaffold.
Neuroprotective Agents
Fluorescent heterocyclic adamantane amines have been synthesized with neuroprotective activity, acting through multiple mechanisms such as inhibition of N-methyl-D-aspartate receptors, calcium channels, and nitric oxide synthase, along with antioxidant properties. These multifunctional agents highlight the versatility of adamantane derivatives in designing drugs for neuroprotection and the development of neurological assays (Joubert, van Dyk, Green, & Malan, 2011).
Antimicrobial and Anticancer Properties
Adamantane-isothiourea hybrids have been synthesized and show promising antimicrobial and hypoglycemic activities, further underscoring the potential of adamantane derivatives in therapeutic applications. These compounds exhibited broad-spectrum antibacterial activity and potent in vivo hypoglycemic effects in diabetic rats, suggesting their utility in treating bacterial infections and diabetes (Al-Wahaibi, Hassan, Abo-Kamar, Ghabbour, & El-Emam, 2017).
Wirkmechanismus
Similarly, indole derivatives, which share some structural similarities with your compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NOS/c24-21(22-10-15-7-16(11-22)9-17(8-15)12-22)23-13-18-3-1-2-4-20(18)19-5-6-25-14-19/h1-6,14-17H,7-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYGPEHXFDYCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC=C4C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide](/img/structure/B2681260.png)
![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)
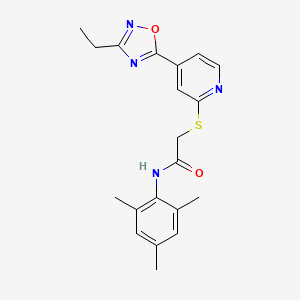
![Tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate](/img/structure/B2681267.png)

![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)
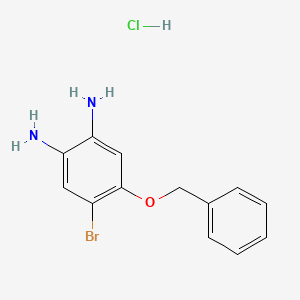

![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)
